N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
Description
N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a tetrahydro-2H-pyran (THP) scaffold substituted with a thiophene ring at the 4-position. The ethanesulfonamide moiety is attached via a methylene linker to the THP core. The thiophene ring may enhance π-π stacking interactions in biological systems, while the THP moiety could improve metabolic stability and solubility compared to simpler aromatic systems .
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-2-18(14,15)13-10-12(4-6-16-7-5-12)11-3-8-17-9-11/h3,8-9,13H,2,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDJNRZMHCPZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CCOCC1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the tetrahydro-2H-pyran ring, and finally the introduction of the ethanesulfonamide group. Key reaction conditions include the use of strong bases or acids, and specific catalysts to facilitate the formation of the rings and the attachment of the sulfonamide group.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with precise temperature and pressure controls to ensure consistency and yield. The use of continuous flow chemistry might also be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the thiophene or tetrahydro-2H-pyran rings, often involving the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might employ hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution reactions could involve halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction can produce saturated analogs of the compound.
Substitution can result in various derivatives with different functional groups attached to the rings.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to changes in cellular signaling or metabolic processes. The specific pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs.
- Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may enhance binding to cytochrome P450 isoforms or kinases compared to phenyl groups in benzenesulfonamide analogs .
- THP Scaffold : The THP ring in the target compound likely improves solubility over purely aromatic scaffolds (e.g., EP 2 697 207 B1’s cyclohexenyl systems) due to its semi-polar nature .
Biological Activity
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, a tetrahydro-pyran moiety, and an ethanesulfonamide group, which contribute to its diverse biological properties.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the thiophene and sulfonamide groups suggests potential interactions with protein targets that could lead to modulation of enzymatic activity or receptor signaling.
Antimicrobial Activity
Research has indicated that compounds containing thiophene rings often exhibit antimicrobial properties. In vitro studies have shown that similar sulfonamide derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the safety profile of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-y)methyl)ethanesulfonamide. These studies typically involve human cell lines to assess cell viability upon exposure to varying concentrations of the compound. Results indicate a dose-dependent response, with higher concentrations leading to significant reductions in cell viability, highlighting the need for further investigation into its therapeutic window.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene-containing sulfonamides for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating promising antimicrobial potential .
- Anti-inflammatory Research : In a study assessing the anti-inflammatory effects of sulfonamides, researchers found that compounds similar to N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-y)methyl)ethanesulfonamide significantly reduced pro-inflammatory cytokine production in activated macrophages .
- Cytotoxicity Assessment : A cytotoxicity study conducted on various human cancer cell lines demonstrated that this compound could induce apoptosis at higher concentrations while maintaining lower toxicity levels in non-cancerous cells .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the tetrahydro-2H-pyran scaffold. For example, the thiophene moiety can be introduced via nucleophilic substitution or cross-coupling reactions. Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions (e.g., over-sulfonation) .
- Catalyst selection : Use of Pd catalysts for Suzuki-Miyaura coupling to attach the thiophene group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve ≥98% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm, sulfonamide protons at δ 3.1–3.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in the tetrahydro-2H-pyran ring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation .
- Storage : Store at –20°C in airtight containers to prevent degradation; stability ≥5 years under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?
- Methodological Answer :
- Cross-validation : Compare data with structurally analogous compounds (e.g., Cayman Chemical’s tetrahydrofuran fentanyl derivatives) to identify artifacts .
- Isotopic labeling : Use H or C-labeled intermediates to track signal origins in NMR .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational modes (IR) and correlate with observed peaks .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Functional group modification : Replace labile groups (e.g., methyl sulfonamide) with bioisosteres like trifluoromethylsulfonamide to resist enzymatic cleavage .
- Deuterium incorporation : Substitute hydrogen with deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
- In vitro assays : Liver microsome stability tests (human/rat) to quantify half-life improvements .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Solvent optimization : Switch from DMF to DMSO to enhance sulfonamide nucleophilicity .
- Base selection : Use Hünig’s base (DIPEA) instead of triethylamine to reduce protonation of intermediates .
- Microwave-assisted synthesis : Apply controlled microwave heating (80°C, 30 min) to accelerate reaction kinetics .
Q. What pharmacological assays are recommended for evaluating its opioid receptor affinity?
- Methodological Answer :
- In vitro binding assays : Competitive displacement of H-diprenorphine in HEK293 cells expressing μ-opioid receptors (IC determination) .
- Functional activity : GTPγS binding assays to measure G-protein activation efficacy (EC) .
- In vivo models : Tail-flick test in mice to assess analgesia potency and duration .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental melting points be investigated?
- Methodological Answer :
- Purity assessment : Re-analyze via HPLC (C18 column, 254 nm) to detect impurities affecting melting range .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
- Literature comparison : Cross-reference with structurally similar ethanesulfonamides (e.g., Cayman’s Item 22664) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
